molecular formula C15H14ClN5S B6447118 4-chloro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2640973-07-3

4-chloro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6447118
CAS No.: 2640973-07-3
M. Wt: 331.8 g/mol
InChI Key: AJPZQUPOCFKBSP-UHFFFAOYSA-N
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Description

4-Chloro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted at position 2 with a piperazine ring bearing a pyrimidin-2-yl group and at position 4 with a chlorine atom. This structure combines the electron-deficient benzothiazole system with a flexible piperazine-pyrimidine moiety, which is often associated with bioactivity in medicinal chemistry . The compound’s molecular formula is C₁₆H₁₄ClN₃O₂S, with a molecular weight of 347.8193 . Its SMILES representation is O=C(c1ccco1)N1CCN(CC1)c1nc2c(s1)cccc2Cl, highlighting the connectivity of the piperazine and pyrimidine groups .

Properties

IUPAC Name

4-chloro-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5S/c16-11-3-1-4-12-13(11)19-15(22-12)21-9-7-20(8-10-21)14-17-5-2-6-18-14/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPZQUPOCFKBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with 4-chloro-1,2-dichlorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The intermediate product is then reacted with pyrimidin-2-ylpiperazine under similar conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloro Position

The 4-chloro group on the benzothiazole ring undergoes nucleophilic substitution under mild to moderate conditions. This reaction is pivotal for introducing new functional groups:

NucleophileConditionsProductYieldKey Findings
Primary Amines (e.g., NH₃)Ethanol, reflux (12–24 h)4-Amino-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole68–75%Amine derivatives show enhanced solubility and bioactivity compared to the parent compound.
Alkoxides (e.g., NaOCH₃)DMF, 80°C (6–8 h)4-Methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole82%Methoxy substitution improves metabolic stability.
Thiols (e.g., HSCH₂CH₃)THF, K₂CO₃, 50°C (10 h)4-(Ethylthio)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole60%Thioether derivatives exhibit moderate antibacterial activity.

Mechanistic Insight : The electron-withdrawing benzothiazole core activates the chloro group toward SNAr reactions, particularly with strong nucleophiles.

Piperazine Functionalization

The piperazine ring undergoes alkylation, acylation, and cross-coupling reactions, enabling structural diversification:

Acylation Reactions

Piperazine reacts with acyl chlorides to form amide derivatives:

  • Reagents : Acetyl chloride, triethylamine (TEA)

  • Conditions : Dichloromethane (DCM), 0°C → RT, 6 h

  • Product : 4-Chloro-2-[4-(pyrimidin-2-yl)-1-acetylpiperazin-1-yl]-1,3-benzothiazole

  • Yield : 89%

Alkylation Reactions

Bromoacetyl bromide alkylates the piperazine nitrogen:

  • Conditions : DCM, TEA, 0°C → RT, 6 h

  • Product : 4-Chloro-2-[4-(pyrimidin-2-yl)-1-(bromoacetyl)piperazin-1-yl]-1,3-benzothiazole

  • Application : Intermediate for click chemistry (e.g., azide-alkyne cycloaddition) .

Oxidation of the Benzothiazole Core

The sulfur atom in the benzothiazole ring oxidizes under controlled conditions:

Oxidizing AgentConditionsProductOutcome
H₂O₂ (30%)Acetic acid, 60°C (4 h)Benzothiazole S-oxidePartial conversion (45%); further oxidation to sulfone requires prolonged heating.
mCPBADCM, RT (2 h)Benzothiazole S,S-dioxide92% yield; sulfone derivatives show reduced cytotoxicity.

Pyrimidine Ring Modifications

The pyrimidine substituent participates in electrophilic substitution and coordination chemistry:

Nitration

  • Reagents : HNO₃/H₂SO₄ (1:3), 0°C

  • Product : 4-Chloro-2-[4-(5-nitropyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole

  • Yield : 78%

  • Significance : Nitro group enhances DNA intercalation potential.

Metal Coordination

Pyrimidine acts as a ligand for transition metals (e.g., Pt(II), Cu(II)):

  • Complex : [Pt(4-chloro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole)Cl₂]

  • Application : Anticancer activity via DNA cross-linking.

Hydrolysis Reactions

The amide bond in the piperazine-carbonyl linkage undergoes hydrolysis:

  • Acidic Hydrolysis : HCl (6M), reflux (24 h) → Cleavage to 2-(piperazin-1-yl)-4-chloro-1,3-benzothiazole and pyrimidine-2-carboxylic acid.

  • Basic Hydrolysis : NaOH (2M), ethanol/water (1:1), 80°C (12 h) → Similar cleavage with 85% recovery of carboxylic acid.

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

Reaction TypeCatalyst/BaseProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃4-Aryl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole70–88%
Heck ReactionPd(OAc)₂, PPh₃4-Styryl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole65%

Key Insight : Coupling reactions expand the compound’s utility in creating biaryl or vinyl derivatives for structure-activity relationship (SAR) studies.

Reductive Amination

The piperazine nitrogen reacts with aldehydes/ketones under reductive conditions:

  • Reagents : Benzaldehyde, NaBH₃CN

  • Conditions : Methanol, RT (12 h)

  • Product : 4-Chloro-2-[4-(pyrimidin-2-yl)-1-benzylpiperazin-1-yl]-1,3-benzothiazole

  • Yield : 76%

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its structural components suggest activity against various biological targets.

Anticancer Activity

Research indicates that compounds similar to 4-chloro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole exhibit anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit tumor growth in various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .

Table 1: Summary of Anticancer Studies

Study ReferenceCell LineMechanism of ActionIC50 (µM)
MCF-7Inhibition of cell cycle progression10
A549Induction of apoptosis15
HeLaDisruption of mitochondrial function12

Pharmacological Applications

The compound has shown promise in various pharmacological studies, particularly as a potential anxiolytic or antidepressant.

Neuropharmacology

Compounds with similar piperazine and pyrimidine moieties have been investigated for their effects on neurotransmitter systems. For example, studies suggest that such compounds may modulate serotonin and dopamine receptors, leading to anxiolytic effects .

Table 2: Neuropharmacological Effects

Compound StructureEffectTarget Receptor
This compoundAnxiolytic5-HT1A
Similar piperazine derivativesAntidepressantD2 Dopamine

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperazine and pyrimidine rings can significantly affect the compound's potency and selectivity for specific biological targets.

Table 3: Structure-Activity Relationships

ModificationEffect on Activity
Substitution on the pyrimidine ringIncreased potency against cancer cells
Alteration of the benzothiazole moietyEnhanced receptor binding affinity

Case Studies and Experimental Findings

Several case studies highlight the effectiveness of this compound in preclinical models.

Case Study: Antitumor Efficacy

In a study published in Cancer Research, researchers evaluated the antitumor efficacy of a related compound in xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting that further development could lead to viable cancer therapies .

Case Study: Neuropharmacological Effects

A clinical trial assessed the anxiolytic effects of a piperazine derivative similar to our compound in patients with generalized anxiety disorder (GAD). The results indicated a marked improvement in anxiety symptoms with minimal side effects, supporting its potential use as an anxiolytic medication .

Mechanism of Action

The mechanism of action of 4-chloro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Core Structural Variations

The compound’s benzothiazole core distinguishes it from pyridazine, pyrazole, or imidazole-based analogues. For example:

  • 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine () replaces benzothiazole with pyridazine and introduces a chlorophenoxypropyl side chain. This pyridazine derivative has shown anti-bacterial and anti-viral activities, suggesting that core heterocycle choice significantly impacts biological targeting .
  • 1-(4-Chlorobenzyl)-2-(pyridin-2-yl)benzimidazole () substitutes benzothiazole with benzimidazole, retaining the pyridinyl group but demonstrating fluorescence properties and thermal stability, which are absent in the target compound .

Piperazine Substituent Modifications

The piperazine ring’s substitution pattern critically influences physicochemical and pharmacological properties:

Compound Name Piperazine Substituent Molecular Weight Key Properties/Activities Reference
Target Compound Pyrimidin-2-yl 347.8193 Unknown bioactivity
4-Chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole Furan-2-carbonyl 347.8193 Similar lipophilicity (XLogP3 ≈ 4.9)
2-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-1,3-benzothiazole 2-Chloro-6-fluorobenzyl 361.9 Higher molecular weight; computed TPSA = 47.6 Ų
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide 4-Methylpiperazin-1-yl N/A Anticancer activity via HDAC inhibition
4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole 3-Phenoxybenzoyl 429.5 Increased steric bulk; unconfirmed bioactivity

Key Observations :

  • Electron-Withdrawing vs. In contrast, the 4-methylpiperazine in introduces basicity, which may improve solubility .
  • Lipophilicity: The target compound’s XLogP3 (~4.9, inferred from ) suggests moderate lipophilicity, comparable to the furan-2-carbonyl analogue. Bulkier substituents (e.g., 3-phenoxybenzoyl in ) increase molecular weight and may reduce membrane permeability .

Biological Activity

4-Chloro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and neurology. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological models, and potential clinical applications.

Research indicates that compounds with similar structural frameworks often exhibit their biological activities through multiple mechanisms, including:

  • Inhibition of Kinases : Compounds related to this compound have been shown to inhibit various kinases involved in cancer cell proliferation. For instance, studies have demonstrated that pyrimidine derivatives can effectively inhibit PfGSK3 and PfPK6, which are critical for malaria parasite survival and proliferation .
  • Anticancer Activity : Benzothiazole derivatives have been extensively studied for their anticancer properties. They have demonstrated cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), DU-145 (prostate cancer), and HepG2 (liver cancer). For example, derivatives similar to this compound showed IC50 values ranging from 8 to 9 µM against these cell lines .

Table 1: Biological Activity Summary

Activity TypeTarget Cell LineIC50 Value (µM)Reference
AnticancerMCF-78 ± 2
AnticancerDU-1459 ± 2
Kinase InhibitionPfGSK317 nM
Kinase InhibitionPfPK6Not Determined

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of benzothiazole derivatives, researchers synthesized a series of compounds based on the benzothiazole scaffold. Among these, the derivative containing the piperazine-pyrimidine linkage exhibited significant antiproliferative activity against DU-145 cells. The study concluded that the introduction of halogen substituents enhanced the cytotoxicity of these compounds .

Case Study 2: Kinase Inhibition in Malaria

Another study focused on the inhibition of PfCDPK1, a crucial kinase for malaria parasite development. The researchers identified several pyrimidine-based inhibitors with promising activity. The compound's structure was optimized to improve potency against PfCDPK1, contributing to its potential as an antimalarial agent .

Q & A

Q. Table 1: Common Synthetic Routes

MethodKey Reagents/ConditionsYield (%)Reference
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C70–85
Mannich ReactionN,N′-bis(methoxymethyl)diaza-18-crown-6, RT98

Basic: How is the compound characterized for structural confirmation?

Answer:
Standard analytical techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : To verify piperazine and benzothiazole ring connectivity (e.g., δ 3.5–4.0 ppm for piperazine protons) .
    • IR : Peaks at ~1600 cm⁻¹ (C=N stretch in benzothiazole) and ~1250 cm⁻¹ (C-S stretch) .
  • Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 372.1) .
  • Elemental analysis : Matching experimental and theoretical C/H/N/S values (error <0.3%) .

Advanced: How do electronic effects of substituents on the pyrimidine ring influence bioactivity?

Answer:
Substituents modulate electron density, affecting binding to biological targets:

  • Electron-withdrawing groups (e.g., Cl at position 4) enhance stability and π-π stacking with aromatic residues in enzymes .
  • Anti-viral activity : Pyridazine derivatives with 4-chlorophenyl groups show improved IC₅₀ values (~2 µM) against viral proteases due to hydrophobic interactions .
  • Fluorescence studies : Methoxy groups on benzothiazole enhance fluorescence quantum yield, useful for tracking cellular uptake .

Q. Table 2: Substituent Effects on Activity

SubstituentBioactivity (IC₅₀)MechanismReference
4-Cl2 µM (anti-viral)π-π stacking
4-OCH₃Φ = 0.82 (fluorescence)Electron donation

Advanced: How can thermal degradation pathways be analyzed for this compound?

Answer:
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are critical:

  • TGA : Reveals a two-step decomposition process:
    • Step 1 (200–250°C): Loss of piperazine moiety (~30% mass loss).
    • Step 2 (300–350°C): Benzothiazole core degradation .
  • DTA : Endothermic peaks correlate with melting points (observed: 180–185°C; literature: 182°C) .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from assay conditions or impurity profiles. Solutions include:

  • Purity validation : HPLC with UV detection (≥98% purity) to exclude confounding impurities .
  • Standardized assays : Use ATPase inhibition or fluorescence-based binding assays (e.g., Kd measurements via ITC) .
  • Comparative SAR studies : Evaluate analogs with systematic substituent variations to isolate activity trends .

Basic: What solvents and catalysts optimize Suzuki coupling for benzothiazole intermediates?

Answer:

  • Solvents : Dioxane/water mixtures (4:1) provide optimal solubility and stability for Pd-catalyzed couplings .
  • Catalysts : Pd(PPh₃)₄ (5 mol%) with Cs₂CO₃ as base achieves >90% conversion .
  • Temperature : 90–100°C for 12–24 hours minimizes side reactions .

Advanced: How does fluorescence quenching inform interactions with biomolecules?

Answer:
The benzothiazole core exhibits intrinsic fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm). Quenching by biomolecules (e.g., picric acid) is quantified via Stern-Volmer plots:

  • Static quenching : Ksv = 1.2 × 10⁴ M⁻¹ indicates strong binding to serum albumin .
  • Dynamic quenching : Lower Ksv values (~10³ M⁻¹) suggest transient interactions .

Basic: What precautions are required for handling this compound?

Answer:

  • Hazard class : Eye/skin irritant (H315, H319) .
  • PPE : Gloves (nitrile), safety goggles, and fume hood for weighing .
  • Storage : Desiccated at –20°C in amber vials to prevent hydrolysis .

Advanced: How do computational methods predict binding modes with kinase targets?

Answer:

  • Docking (AutoDock Vina) : Identifies hydrogen bonds between the piperazine N-atoms and kinase hinge residues (e.g., Glu286 in EGFR) .
  • MD simulations : Reveal stable binding over 100 ns with RMSD <2 Å .
  • DFT calculations : Predict charge transfer interactions (ΔE = –45 kcal/mol) .

Advanced: What analytical methods quantify trace impurities in bulk samples?

Answer:

  • HPLC-MS : Detects impurities at 0.1% levels using C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) .
  • NMR spiking : Identifies residual solvents (e.g., DMSO-d₆) via ¹H NMR .
  • Elemental analysis : Confirms stoichiometric deviations caused by byproducts .

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